3-benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
3-Benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H21NO6. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and nitrophenyl derivatives with chromen-2-one under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and nitrophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
3-Benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The nitrophenyl group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethyl-5-[2-(4-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- 3-Benzyl-4,7-dimethyl-5-[2-(2-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- 3-Benzyl-4,7-dimethyl-5-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one
Uniqueness
3-Benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and nitrophenyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-16-11-23(32-15-22(28)19-9-6-10-20(14-19)27(30)31)25-17(2)21(26(29)33-24(25)12-16)13-18-7-4-3-5-8-18/h3-12,14H,13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOXOWBGMZGGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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